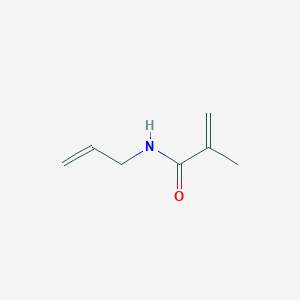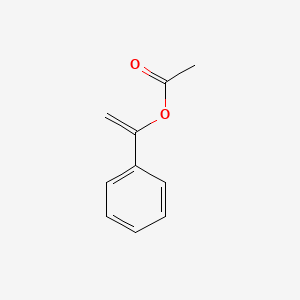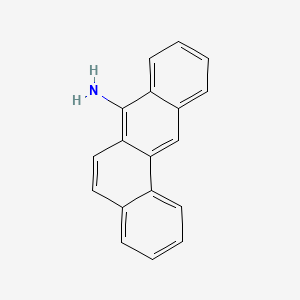
Bicyclo(2.2.1)hept-2-ene, polymer with ethene
Descripción general
Descripción
Bicyclo(2.2.1)hept-2-ene, polymer with ethene, commonly known as polynorbornene, is a polymer that has gained significant attention in recent years due to its unique properties and potential applications in various fields .
Synthesis Analysis
The vinylic polymerization of Bicyclo(2.2.1)hept-2-ene (norbornene) with Co(II) compounds and the metallocene [η 5 - (C 5 Me 5 )Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .Chemical Reactions Analysis
Bicyclo(2.2.1)hept-2-ene (norbornene) can undergo polymerization in the presence of ethene using specific catalysts, resulting in polymers with varying molecular weights and glass transition temperatures.Aplicaciones Científicas De Investigación
Polymerization Processes
- Co(II)-catalyzed Polymerization : Bicyclo[2.2.1]hept-2-ene (norbornene) can undergo polymerization in the presence of ethene using specific catalysts, resulting in polymers with varying molecular weights and glass transition temperatures. This process produces macromonomers with vinylic end groups, although no copolymers are formed in this reaction (Alt & Heitz, 1998).
Pyrolysis and Spectroscopic Studies
- Pyrolysis and Microwave Spectroscopy : The pyrolysates of bicyclo[2.2.1]hept-2-ene and its derivatives have been analyzed using pyrolysis-mass spectrometry and microwave spectroscopy, revealing detailed insights into the compounds generated by elimination processes (Sakaizumi et al., 1997).
Isotope Dilution Kinetic Studies
- Thermal Conversion Dynamics : The thermal conversion of bicyclo[3.2.0]hept-2-ene to bicyclo[2.2.1]hept-2-ene and cyclopentadiene plus ethene has been investigated using dynamic isotope dilution techniques, providing insights into the reaction pathways and stereochemistry of the products (Baldwin & Belfield, 1989).
Photoreactive Polymer Applications
- UV-Induced Modulation of Photoreactive Polymers : Studies have shown that UV irradiation of certain photoreactive polymers containing bicyclo[2.2.1]hept-2-ene leads to significant changes in their refractive index and surface properties, with applications in optical devices and surface functionalization (Griesser et al., 2009).
Applications in Photoresist Materials
- 193 nm Resist Applications : Alicyclic polymers based on bicyclo[2.2.1]hept-2-ene have been synthesized for use as photoresist materials in lithography. These polymers exhibit a range of properties suitable for photolithography, including solubility in organic solvents and varied glass transition temperatures (Okoroanyanwu et al., 1998).
Magnetic Nanoparticle Stabilization
- Magnetic Nanoparticle Stabilization : Polynorbornene-based copolymers, incorporating bicyclo[2.2.1]hept-2-ene, have been used to stabilize magnetic nanoparticles. These copolymers are synthesized using ring-opening metathesis polymerization and are effective in creating monodispersed magnetic ferrofluids (Zhang & Belfield, 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
bicyclo[2.2.1]hept-2-ene;ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10.C2H4/c1-2-7-4-3-6(1)5-7;1-2/h1-2,6-7H,3-5H2;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFIHNOEGSAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110633-42-6, 26007-43-2 | |
| Record name | Bicyclo[2.2.1]hept-2-ene, polymer with ethene, alternating | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110633-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene-norbornene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26007-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hept-2-ene;ethene | |
CAS RN |
26007-43-2 | |
| Record name | Bicyclo(2.2.1)hept-2-ene, polymer with ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026007432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1616188.png)
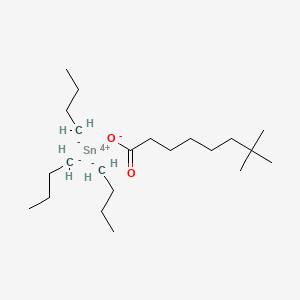
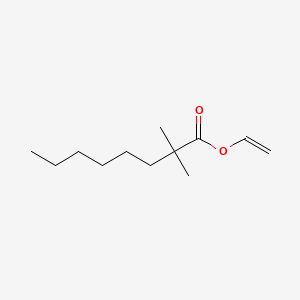

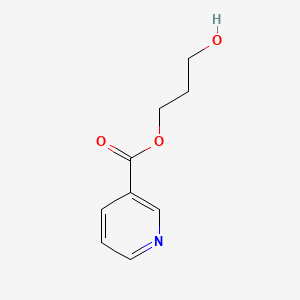

![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)
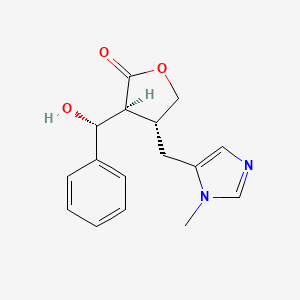
![3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid](/img/structure/B1616203.png)
![4-[Bis(2-chloroethyl)amino]benzamide](/img/structure/B1616204.png)
